Home > Products > Screening Compounds P138395 > 4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone
4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone - 305368-05-2

4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone

Catalog Number: EVT-2732157
CAS Number: 305368-05-2
Molecular Formula: C15H13N3O2
Molecular Weight: 267.288
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone is a chemical compound that belongs to the phthalazine family, characterized by its unique structural features which include a phthalazinone core and a hydroxyaniline substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of specific enzymes and its applications in various therapeutic areas.

Source

The synthesis and characterization of 4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone have been reported in various scientific studies, highlighting its preparation from starting materials like phthalic anhydride and hydrazine derivatives. The compound has been synthesized through several methodologies, which will be discussed in detail in the synthesis analysis section.

Classification

This compound falls under the category of phthalazine derivatives, which are known for their diverse biological activities. Phthalazines are aromatic heterocycles that can exhibit properties such as antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis Analysis

Methods

The synthesis of 4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone typically involves the reaction of phthalic anhydride with hydrazine hydrate to form the corresponding phthalazinone intermediate. This intermediate can then be further reacted with 4-hydroxyaniline under appropriate conditions to yield the target compound.

Technical Details

  1. Starting Materials: Phthalic anhydride, hydrazine hydrate, and 4-hydroxyaniline.
  2. Reagents: Acidic or basic catalysts may be used to facilitate the reaction.
  3. Conditions: The reactions are generally carried out under reflux conditions in solvents such as ethanol or dimethylformamide.
  4. Yield: The synthesis typically achieves moderate to high yields depending on the specific reaction conditions employed.
Molecular Structure Analysis

Structure

The molecular structure of 4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone can be represented as follows:

  • Molecular Formula: C13H12N2O2
  • Molecular Weight: Approximately 232.25 g/mol
  • Structural Features: The structure consists of a phthalazinone ring system with a hydroxymethyl group attached to a para-substituted aniline moiety.

Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure:

  • NMR Spectra: Characteristic peaks corresponding to protons on the aromatic rings and hydroxyl groups.
  • IR Spectra: Absorption bands indicative of carbonyl (C=O) and hydroxyl (O-H) functional groups.
Chemical Reactions Analysis

Reactions

4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone can participate in various chemical reactions:

  1. Substitution Reactions: The hydroxyl group can act as a nucleophile, allowing for further functionalization at the aromatic ring.
  2. Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.
  3. Reduction Reactions: The carbonyl group may undergo reduction to form alcohols or other derivatives.

Technical Details

  • The reaction conditions, such as temperature and solvent choice, significantly influence the product distribution and yield.
  • Mechanistic pathways often involve electrophilic aromatic substitution or nucleophilic addition mechanisms.
Mechanism of Action

Process

The mechanism of action for compounds like 4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone is closely linked to their biological activity:

  1. Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase or monoamine oxidases, which are relevant in neurodegenerative diseases.
  2. Antioxidant Activity: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby providing neuroprotective effects.

Data

In vitro studies have demonstrated that this compound exhibits significant inhibition against various targets, indicating its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Varies based on purity but generally falls within a defined range that can be characterized by differential scanning calorimetry (DSC).

Chemical Properties

  • Solubility: Soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting neurodegenerative diseases such as Alzheimer's disease.
  2. Biological Research: Utilized in studies exploring enzyme inhibition mechanisms and antioxidant properties.
  3. Pharmaceutical Formulations: May serve as an active ingredient in formulations aimed at treating cognitive disorders or inflammatory conditions.
Role of Phthalazinone Scaffolds in Medicinal Chemistry

Structural Significance of the Phthalazin-1(2H)-one Core in Drug Design

The phthalazin-1(2H)-one nucleus represents a privileged diazaheterobicyclic scaffold in modern medicinal chemistry, characterized by a benzene ring fused with a pyridazinone moiety. This core structure provides distinctive electronic properties and versatile hydrogen-bonding capabilities that facilitate targeted interactions with biological macromolecules. The carbonyl group at position 1 and the adjacent nitrogen at position 2 create a polar region capable of acting as both hydrogen bond acceptor and donor, while the extended aromatic system enables hydrophobic and π-stacking interactions [2] [4]. This dual nature allows phthalazinone-containing compounds to achieve optimal binding affinity with diverse enzyme targets while maintaining favorable solubility profiles – a critical balance in drug development [5].

The synthetic versatility of the phthalazinone core enables extensive structural modifications at multiple positions, particularly at N2, C4, and the fused benzene ring. Classical synthetic approaches typically involve [4+2] cyclocondensation reactions between phthalic acid derivatives (anhydrides or diesters) and hydrazines, which offer good yields and operational simplicity [2] [5]. Contemporary methods have expanded this toolbox through multicomponent reactions ([3+2+1] strategies) that improve atom economy and structural diversity. These advanced synthetic routes allow efficient introduction of pharmacologically relevant substituents, including the critical 4-[(4-hydroxyanilino)methyl] modification observed in the compound of interest [2]. Microwave-assisted synthesis has further enhanced the efficiency of constructing this scaffold, reducing reaction times from hours to minutes while improving yields [4].

Table 1: Critical Pharmacophoric Elements of Phthalazin-1(2H)-one Derivatives

Structural FeatureRole in Molecular RecognitionBiological Impact
Phthalazinone carbonylHydrogen bond acceptor; Potential coordination site for metalsEssential for DNMT3A inhibition; Contributes to PARP1 binding affinity
N2 positionHydrogen bond donor capability; Site for functionalizationModulation of solubility and pharmacokinetic properties
C4 positionSite for hydrophobic/electrostatic substituent attachmentCritical for target selectivity and potency enhancement
Fused benzene ringHydrophobic interactions; π-π stackingContributes to DNA/protein binding and membrane penetration
Tetrazole moiety (common substituent)Bioisostere of carboxylic acid; TautomerismKey for allosteric inhibition of DNMT3A

The strategic incorporation of specific substituents transforms the core scaffold into target-specific pharmacophores. For instance, the tetrazole moiety frequently employed as a carboxylic acid bioisostere in phthalazinone derivatives exhibits tautomerism (1H/2H forms) that enables distinct hydrogen-bonding patterns with biological targets [1]. This property proved indispensable in the design of allosteric DNA methyltransferase 3A inhibitors, where the tetrazole group established critical interactions with glutamine 606 and arginine 742 residues at the enzyme's tetramer interface [1]. Similarly, the carbonyl oxygen of the phthalazinone core serves as a key hydrogen bond acceptor in poly(ADP-ribose) polymerase inhibitors, where it interacts with serine 904 and glycine 863 residues in the catalytic domain [3] [5].

Comparative Analysis of Phthalazinone Derivatives in Pharmacological Target Modulation

Phthalazinone derivatives demonstrate remarkable versatility in modulating diverse pharmacological targets, particularly in oncology. The scaffold's capacity for target-specific optimization is exemplified by comparing derivatives designed for different enzyme systems. Poly(ADP-ribose) polymerase inhibitors such as Olaparib and Talazoparib feature substituted phthalazinones that occupy the nicotinamide binding site through key interactions between the phthalazinone carbonyl and conserved serine residues in the catalytic domain [3] [5]. These agents exploit the planar aromatic system for DNA intercalation while the amide substituents extend into hydrophobic subpockets, achieving nanomolar inhibitory potency [3].

In contrast, allosteric DNA methyltransferase 3A inhibitors derived from hydrophthalazinones employ a distinct pharmacophore arrangement. Lead compounds 1a and 1b (hydrophthalazinone derivatives) exhibit inhibition constants (Kᵢ) of 9.16–18.85 μM and 3.70–7.06 μM, respectively, against DNA methyltransferase 3A [1]. These inhibitors bind at the protein tetramer interface rather than the catalytic pocket, with the phthalazinone carbonyl forming hydrogen bonds with arginine 742 while the tetrazole moiety interacts with glutamine 606. This binding disrupts protein-protein interactions essential for processive DNA methylation, representing a novel epigenetic mechanism distinct from nucleoside inhibitors like azacytidine [1].

Beyond these established targets, phthalazinone derivatives show significant promise against receptor tyrosine kinases and cell cycle regulators. Dual vascular endothelial growth factor receptor-2/epidermal growth factor receptor inhibitors incorporating phthalazinone cores demonstrate nanomolar potency against both kinase targets. For example, compound 24 exhibits IC₅₀ values of 0.43 μM against both vascular endothelial growth factor receptor-2 and epidermal growth factor receptor, with molecular docking confirming that the phthalazine nitrogen atoms form critical hydrogen bonds with cysteine 919 in vascular endothelial growth factor receptor-2 and methionine 769 in epidermal growth factor receptor [5]. Aurora kinase inhibitors with phthalazinone-pyrazole hybrids further exemplify the scaffold's adaptability, where the core structure maintains essential hinge region interactions while appended groups optimize selectivity [3].

Table 2: Pharmacological Target Modulation by Phthalazinone Derivatives

Therapeutic TargetRepresentative DerivativesStructural FeaturesPotency Range
Poly(ADP-ribose) polymerase (PARP)Olaparib, Talazoparib2-Arylphthalazinones with carboxamide substituentsLow nanomolar IC₅₀
DNA methyltransferase 3A (DNMT3A)Compounds 1a, 1bHydrophthalazinone with tetrazole substituents3.7–18.9 μM Kᵢ
Vascular endothelial growth factor receptor-2/epidermal growth factor receptorCompound 241,4-Disubstituted phthalazinones with allylidene/aniline0.43 μM IC₅₀ (both targets)
Aurora kinasePyrazole-phthalazinone hybridsC4-pyrazole appended phthalazinonesSubmicromolar IC₅₀
ProteasomePeptide-phthalazinone conjugatesC4-Peptidomimetic derivativesLow micromolar IC₅₀

The Hedgehog signaling pathway represents another emerging target for phthalazinone derivatives, where specific substitutions at C4 enable disruption of smoothened receptor signaling. Molecular modifications at this position significantly influence target selectivity, with bulkier hydrophobic groups favoring Hedgehog inhibition while polar substituents enhance poly(ADP-ribose) polymerase affinity. This structural fine-tuning demonstrates how minor modifications to the phthalazinone scaffold can redirect compounds toward distinct signaling pathways [3]. Similarly, proteasome inhibitors featuring peptidomimetic extensions at C4 exploit the phthalazinone core as a rigid scaffold that positions inhibitory groups optimally within the proteolytic chamber [3].

Mechanistic Implications of 4-[(4-Hydroxyanilino)methyl] Substitution on Bioactivity

The strategic incorporation of 4-[(4-hydroxyanilino)methyl] at the C4 position of the phthalazinone scaffold creates a unique pharmacophore with distinctive hydrogen-bonding capabilities and electronic properties. This substitution pattern combines the hydrogen bond donor-acceptor properties of the aniline nitrogen with the strong hydrogen bond donor capacity of the phenolic hydroxyl group. The resulting electronic conjugation extends across the entire substituent, creating a planar, electronically delocalized system that enhances interactions with biological targets [3] [6]. Molecular modeling studies indicate that the para-hydroxyl group can form strong hydrogen bonds with aspartate or glutamate residues in enzyme active sites, while the aniline nitrogen serves as a hydrogen bond acceptor or forms water-mediated bridging interactions [6].

The methylene bridge (-CH₂-) connecting the aniline to the phthalazinone core provides conformational flexibility that enables optimal positioning of both the phenolic hydroxyl and the hydrogen-bond accepting aniline nitrogen. This flexibility appears crucial for target engagement, as evidenced by structure-activity relationship studies comparing methylene-linked derivatives with rigid analogs. In analgesic compounds featuring 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide moieties, the para-hydroxyl group proved essential for cyclooxygenase-2 interaction while reducing hepatotoxicity compared to acetaminophen [6]. This suggests that the 4-hydroxyphenyl group in phthalazinone derivatives may confer similar safety advantages while maintaining target engagement.

The 4-[(4-hydroxyanilino)methyl] substituent significantly influences the electron density distribution of the phthalazinone core, particularly at the adjacent carbonyl group. Spectroscopic analyses demonstrate a bathochromic shift in carbonyl stretching frequencies (IR spectroscopy) and characteristic changes in chemical shifts (NMR spectroscopy) compared to unsubstituted phthalazinones [4]. This electron redistribution enhances the hydrogen bond accepting capacity of the carbonyl oxygen, potentially strengthening its interaction with biological targets. In the context of DNA methyltransferase 3A inhibition, similar substitutions improved inhibitory activity (IC₅₀ = 10 μM for desmethoxy compound 4 versus 14 μM for lead compound 1a) by optimizing interactions at the tetramer interface [1].

Molecular dynamics simulations of phthalazinone derivatives bearing this substituent reveal enhanced stability in enzyme binding pockets compared to alkyl or heteroaryl analogs. The extended aromatic system facilitates π-stacking interactions with phenylalanine, tyrosine, and tryptophan residues, while the hydroxyl group forms stable hydrogen bonds with catalytic site residues. In epigenetic targets, these interactions appear to stabilize the disrupted protein conformation that prevents functional tetramer formation [1]. Additionally, the phenolic hydroxyl group may contribute to antioxidant properties that mitigate oxidative stress in certain pathological conditions, though this potential requires further investigation specifically for 4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone derivatives [6].

The significant retention of antipyretic activity observed in structurally related 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs suggests that the para-hydroxyphenyl group may similarly contribute to the pharmacological profile of phthalazinone derivatives [6]. This structural feature appears to interact with central nervous system targets involved in thermoregulation without inducing hepatotoxicity associated with acetaminophen, making it a valuable pharmacophore for developing safer antipyretic compounds. When incorporated into the phthalazinone scaffold, this substitution may confer multifunctional activity combining epigenetic modulation with anti-inflammatory or thermoregulatory effects, though experimental validation remains necessary for the specific compound 4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone.

Properties

CAS Number

305368-05-2

Product Name

4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone

IUPAC Name

4-[(4-hydroxyanilino)methyl]-2H-phthalazin-1-one

Molecular Formula

C15H13N3O2

Molecular Weight

267.288

InChI

InChI=1S/C15H13N3O2/c19-11-7-5-10(6-8-11)16-9-14-12-3-1-2-4-13(12)15(20)18-17-14/h1-8,16,19H,9H2,(H,18,20)

InChI Key

PYSXKNVRFQXTOT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.